2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a dichlorobenzyl group, and an isoindole-dione structure
Preparation Methods
The synthesis of 2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-dione structure through a cyclization reaction under specific conditions, such as the presence of a strong acid or base .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Chemical Reactions Analysis
2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various diseases.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within biological systems. The dichlorobenzyl group may facilitate binding to certain enzymes or receptors, while the pyrazole and isoindole-dione structures contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione include:
2-(2,4-dichlorobenzyl)-1H-benzimidazole: This compound shares the dichlorobenzyl group but differs in the core structure, which is a benzimidazole ring.
1-(2,4-dichlorobenzyl)-1H-imidazole: Another related compound with a similar dichlorobenzyl group but an imidazole ring instead of a pyrazole and isoindole-dione structure.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H15Cl2N3O4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H15Cl2N3O4/c1-28-16-6-5-14-17(18(16)29-2)20(27)25(19(14)26)13-8-23-24(10-13)9-11-3-4-12(21)7-15(11)22/h3-8,10H,9H2,1-2H3 |
InChI Key |
YJHKHKBHMFRXJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
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